Cyclopentyl acrylate

Description

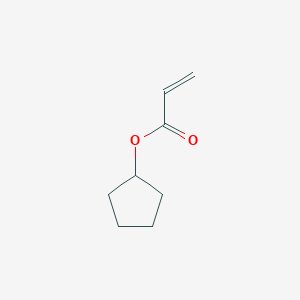

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQLDZMOTPTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066124 | |

| Record name | Cyclopentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16868-13-6 | |

| Record name | Cyclopentyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16868-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, cyclopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016868136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, cyclopentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Cyclopentyl Acrylate Monomer

Esterification Reactions

Esterification is a foundational class of reactions in organic chemistry for producing esters. In the context of cyclopentyl acrylate (B77674) synthesis, this involves the reaction of an alcohol with a carboxylic acid.

The most direct pathway to cyclopentyl acrylate involves the condensation reaction between cyclopentanol (B49286) and either acrylic acid or methacrylic acid. researchgate.net This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction where water is produced as a byproduct. To achieve high yields of the desired ester, the equilibrium is typically shifted towards the products, often by removing water as it forms. The reaction necessitates a catalyst to proceed at a practical rate. researchgate.netmdpi.com A variety of catalytic systems have been researched and applied to facilitate this transformation efficiently.

Homogeneous acid catalysts like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TSA) are conventional and effective catalysts for the direct esterification of alcohols. researchgate.netresearchgate.net These Brønsted acids work by protonating the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by cyclopentanol. For instance, sulfuric acid has been effectively used in the synthesis of cyclohexyl acrylate, a closely related cycloalkyl acrylate, demonstrating the utility of strong mineral acids for this class of reactions. researchgate.net While effective, these homogeneous catalysts can present challenges in separation from the product mixture and may contribute to waste generation. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Catalyst | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid | Acrylic Acid, Ethanol (B145695) | 60°C, 1:1 molar ratio, 2% (v/v) catalyst | researchgate.net |

| p-Toluenesulfonic Acid | Acrylic Acid, Ethanol | 60°C, 1:1 molar ratio, 2% (v/v) catalyst | researchgate.net |

Note: Data for ethanol is used to represent typical conditions for Brønsted acid-catalyzed esterification of acrylic acid.

To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts such as ion exchange resins (IERs) have been successfully employed. doaj.orggoogle.com These are polymeric materials, often based on sulfonated polystyrene, that possess acidic functional groups. rsc.org For the synthesis of cyclopentyl (meth)acrylates, the KU-2-8 cation exchange resin, a macroporous resin, has been shown to be particularly effective. researchgate.net Research indicates that the esterification of cyclopentanol and its methyl-substituted derivatives using this catalyst can achieve high yields, ranging from 90.2% to 95%. researchgate.net The solid nature of these resins allows for easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and reducing corrosive waste streams. doaj.orggoogle.com The efficiency of these resins is influenced by factors such as their pore structure, degree of cross-linking, and the total number of acid sites. doaj.org

Table 2: Research Findings for Ion Exchange Resin Catalysis

| Catalyst | Reactants | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| KU-2-8 Cation Exchange Resin | Cyclopentanol, (Meth)acrylic Acid | 90.2–95% | General mention of use for cyclopentyl(meth)acrylates. | researchgate.net |

Note: Data for the related reaction of acrylic acid with cyclohexene (B86901) is included to provide context on typical reaction parameters.

Zeolites are crystalline microporous aluminosilicates that can function as highly effective solid acid catalysts due to their well-defined pore structures and tunable acidity. escholarship.orgmdpi.com Zeolites like H-ZSM-5 possess both Brønsted and Lewis acid sites, which can catalyze esterification reactions. researchgate.netmedcraveonline.com Their shape-selective properties can also influence product distribution. While the literature extensively covers the use of zeolites in various esterification processes, such as the reaction of benzyl (B1604629) alcohol with acetic acid over mesoporous H-ZSM-5, specific studies focusing solely on cyclopentanol esterification with acrylic acid are less common. researchgate.netajol.info However, the established catalytic activity of zeolites in the esterification of other alcohols and in related reactions, like the Diels-Alder reaction of furans with acrylates, suggests their potential as effective catalysts for this compound synthesis. medcraveonline.comresearchgate.net The performance of a zeolite catalyst in such a reaction would depend on the pore size, acid site density, and the reaction conditions employed. researchgate.net

Table 3: Application of Zeolite Catalysts in Esterification

| Catalyst | Reactants | Conversion | Key Conditions | Reference |

|---|---|---|---|---|

| Mesoporous H-ZSM-5 | Acetic Acid, Benzyl Alcohol | 39.59% | Temp: 120°C (393 K), Molar Ratio (AA:BA): 1:4, Catalyst: 5 wt% | researchgate.net |

Note: Data from other esterification reactions is provided to illustrate the catalytic potential of zeolites.

Lewis acids are defined as electron-pair acceptors and can effectively catalyze esterification reactions. mdpi.comgoogle.com Boron trifluoride etherate (BF₃•O(Et)₂) is a prominent and versatile Lewis acid catalyst used in a variety of organic transformations, including esterification. It functions by coordinating to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group toward nucleophilic attack by the alcohol. BF₃•O(Et)₂ has been specifically studied as a catalyst for the synthesis of complex bi- and tricyclic acrylates through the addition of acrylic acid to cyclic olefins. For example, the reaction of acrylic acid with bicyclo[2.2.1]heptene hydrocarbons in the presence of BF₃•O(Et)₂ produces the corresponding acrylate esters. This demonstrates its utility in forming acrylate esters from cyclic precursors. Furthermore, BF₃•O(Et)₂ is noted as a preferred catalyst adduct in reactions involving the formation of cyclopentyl structures from cyclopentene, underscoring its compatibility with the cyclopentyl moiety.

Table 4: Research Findings for Lewis Acid Catalysis

| Catalyst | Reaction Type | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| BF₃•O(Et)₂ | Addition of acrylic acid to exo-5-methylbicyclo[2.2.1]hept-2-ene | 77% | Temp: 80°C |

Catalytic Systems in Direct Esterification

Transesterification Reactions

Transesterification is a prominent and widely utilized method for the synthesis of various acrylate esters, including this compound. nih.gov This chemical process involves the reaction of an alkyl (meth)acrylate, such as methyl acrylate or ethyl acrylate, with an alcohol—in this case, cyclopentanol—in the presence of a catalyst. google.comgoogle.com The reaction results in the exchange of the alkyl group of the ester with the cyclopentyl group from the alcohol, yielding this compound and a low-boiling-point alcohol by-product (e.g., methanol (B129727) or ethanol). google.com

The process is reversible, and to drive the reaction toward the formation of the desired product, the alcohol by-product is typically removed from the reaction mixture as it forms. google.com This is often achieved through azeotropic distillation. google.com The transesterification method is particularly suitable for producing specialty esters. google.com Reaction temperatures generally range from 70 to 125 °C. google.com

Catalyst Influence on Transesterification Selectivity and Conversion

The choice of catalyst is a critical factor in transesterification, significantly impacting the reaction's selectivity, conversion rate, and efficiency. Catalysts for acrylate transesterification can be broadly categorized as homogeneous, heterogeneous, or organometallic. google.comlookchem.com

Homogeneous Catalysts : These are soluble in the reaction medium.

Tin-Based Catalysts : Compounds like dibutyltin (B87310) oxide (DBTO) and dibutyltin dilaurate (DBTDL) have demonstrated high activity in the transesterification of alkyl acrylates. google.comkpi.ua

Titanate Catalysts : Alkyl titanates are frequently used on an industrial scale, though they can present challenges in separation from the final product. lookchem.com

Lithium Catalysts : Lithium compounds, such as lithium hydroxide (B78521), are effective catalysts. google.com Incremental addition of the lithium catalyst during the reaction can enhance efficiency. google.com

Acid Catalysts : Strong acids like sulfuric acid and p-toluenesulfonic acid have been used, but basic catalysts are often preferred to avoid side reactions. lookchem.comkpi.ua

Heterogeneous Catalysts : These are solid catalysts that are not soluble in the reaction mixture. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst reuse. lookchem.comresearchgate.net

Organometallic and Other Catalysts : Zirconium complexes, such as zirconium acetylacetonate, are effective for these reactions. google.comwipo.int The discovery that basic catalysts could be used was significant, as nitroalcohol precursors, for example, were expected to decompose under basic conditions. google.com For high chemoselectivity, sterically demanding catalysts derived from phenols, such as sodium(I) or magnesium(II) aryloxides, have been developed. researchgate.net These catalysts are designed to favor the desired transesterification pathway while suppressing undesired side reactions like Michael additions, even under mild conditions. researchgate.net

The reactivity of the starting acrylate ester also influences conversion, following the general order: methyl > ethyl > n-butyl. kpi.ua This is attributed to the electrophilicity of the carbonyl carbon and steric hindrance. kpi.ua

Table 1: Overview of Catalysts in Acrylate Transesterification

| Catalyst Category | Specific Examples | Key Findings & Characteristics | Source(s) |

|---|---|---|---|

| Homogeneous (Tin-Based) | Dibutyltin oxide (DBTO), Dibutyltin dilaurate (DBTDL) | Show high catalytic activities for the reaction. | kpi.ua |

| Homogeneous (Titanate) | Alkyl titanates | Industrially preferred but can pose separation challenges. | lookchem.com |

| Homogeneous (Lithium) | Lithium hydroxide (LiOH), Lithia | Effective, especially with incremental addition to the reaction. | google.com |

| Heterogeneous (Basic) | Solid base catalysts | Offer advantages in reusability and ease of separation. | lookchem.comresearchgate.net |

| Organometallic | Zirconium acetylacetonate | Used for transesterification of alkylaminoalkyl (meth)acrylates. | wipo.int |

| Chemoselective | Sodium(I) or Magnesium(II) aryloxides | High selectivity, minimizes undesired Michael addition side reactions. | researchgate.net |

Alternative Synthetic Routes to this compound Precursors

Biocatalytic methods offer alternative pathways to chiral precursors. For instance, enzymes have been used for the enantioselective production of (R)-cyclopentyl lactate (B86563) from a racemic mixture, demonstrating a route to optically active cyclopentyl-containing precursors. acs.org While this specific product is a lactate, the principle of using biocatalysis to create specific enantiomers of cyclopentyl-containing molecules is a relevant alternative approach for generating specialized starting materials.

Furthermore, research into valorizing biobased lactate esters has shown the transformation of molecules like cyclohexyl lactate into their corresponding acrylate counterparts. nih.gov This suggests that bio-derived cyclopentyl lactate could similarly be a precursor for this compound, fitting into a more sustainable production framework. More complex, multi-step synthetic strategies can also be employed to generate functionalized cyclic precursors that could ultimately be converted to acrylate derivatives. acs.org

Purification Strategies and Monomer Purity Impact on Polymerization

The purification of acrylate monomers like this compound is essential to ensure successful polymerization and achieve the desired properties in the final polymer. A primary challenge during purification is the monomer's tendency to polymerize prematurely, especially when heated during distillation. google.com

Common purification strategies include:

Distillation : This is a standard method for separating the monomer from unreacted starting materials, catalysts, and by-products. Azeotropic distillation is specifically used to remove by-products like water or low-boiling alcohols to push the reaction equilibrium. google.com To prevent polymerization during this step, polymerization inhibitors are crucial. google.com

Use of Inhibitors : Stabilizing agents are added to the monomer solution to prevent unwanted polymerization during distillation and storage. google.com Phenolic derivatives, thiazines, and nitroxide derivatives are common choices. google.com The effectiveness of some inhibitors, like hydroquinone (B1673460) monomethyl ether (MeHQ), often depends on the presence of oxygen. acs.org

Column Chromatography : For laboratory-scale purification, passing the monomer through a column filled with a material like basic aluminum oxide is a simple and effective technique to remove inhibitors such as MeHQ just before polymerization. scirp.orgcmu.edu

The purity of the monomer has a direct impact on the polymerization process. Impurities can react with the free radical initiator, reducing its concentration and efficiency, which in turn affects the polymerization kinetics and can lead to polymers with lower molecular weights or broader molecular weight distributions. scirp.orgcmu.edunsf.gov

Analysis of Impurity Profiles in Biobased Acrylate Monomers

The shift towards biobased feedstocks for monomer production introduces new challenges related to impurity profiles. acs.orgresearchgate.net When producing acrylates from biobased sources, such as bio-acrylic acid and bio-alcohols, the resulting monomer can contain a variety of impurities that are difficult to remove completely. acs.orgacs.org

The sources of these impurities are twofold:

Impurities from the Biobased Feedstock : The metabolic processes used to create bio-alcohols can produce other alcohols as side products. For example, the synthesis of biobutanol can also yield 1-propanol, isobutanol, and other alcohols. acs.org These can be carried through the process and remain in the final product.

Side Reactions During Esterification : The impurities from the feedstock can undergo side reactions. For instance, other alcohols present can react with acrylic acid to form different acrylate esters, while other acids can react with the primary alcohol to form esters like butyl acetate (B1210297) or butyl propionate. acs.org

These impurities can significantly affect the performance of the final polymer and the efficiency of the polymerization process itself. acs.org The similar boiling points of some impurities to the main product make their separation by distillation challenging. acs.org An analysis of biobased butyl acrylate production identified 14 potential impurities, highlighting the complexity of purification for biobased monomers. acs.orgresearchgate.net

Table 2: Representative Impurity Profile in Biobased Acrylate Production (Based on Butyl Acrylate)

| Impurity | Potential Source | Boiling Point (°C) | Source(s) |

|---|---|---|---|

| Water | Reactant impurity, side-product | 100.0 | psu.edu |

| Acetic Acid | Impurity from biobased acrylic acid | 118.1 | acs.org |

| Propionic Acid | Impurity from biobased acrylic acid | 141.0 | acs.org |

| n-Butanol | Unreacted starting material | 117.7 | acs.org |

| Isobutanol | Impurity from biobased n-butanol | 108.0 | acs.org |

| Butyl Acetate | Side reaction of n-butanol with acetic acid | 126.0 | acs.org |

| Isobutyl Acrylate | Side reaction of isobutanol with acrylic acid | 137.0 | acs.org |

Polymerization Mechanisms and Kinetics of Cyclopentyl Acrylate

Controlled/Living Radical Polymerization (CRP/LRP) of Cyclopentyl Acrylate (B77674)

Controlled/living radical polymerization (CRP/LRP) techniques offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comresearchgate.net Among these methods, Atom Transfer Radical Polymerization (ATRP) has proven to be a versatile and robust technique for the polymerization of a wide range of monomers, including acrylates like cyclopentyl acrylate. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP is a form of reversible-deactivation radical polymerization where a dynamic equilibrium is established between active, propagating radicals and dormant species. researchgate.netencyclopedia.pub This equilibrium is mediated by a transition metal complex, typically a copper halide, which reversibly transfers a halogen atom to the propagating radical. encyclopedia.pub

The fundamental principle of ATRP lies in the reversible activation and deactivation of the growing polymer chains. encyclopedia.pub The process is initiated by an alkyl halide (R-X) in the presence of a transition metal complex in its lower oxidation state (e.g., Cu(I)/Ligand). sigmaaldrich.com The metal complex abstracts the halogen atom from the initiator, forming a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)/Ligand). sigmaaldrich.com This radical then propagates by adding to monomer units.

The key to the control in ATRP is the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex, which transfers the halogen atom back to the polymer chain end. nih.gov This equilibrium is heavily shifted towards the dormant species, which minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions. sigmaaldrich.comencyclopedia.pub The equilibrium constant, KATRP, is a crucial parameter that dictates the polymerization rate and the level of control. nih.gov

The general ATRP equilibrium is depicted below:

Where Pn-X is the dormant polymer chain, CuI/L is the activator, Pn• is the propagating radical, and X-CuII/L is the deactivator. nih.gov

The choice of initiator and ligand is critical for a successful ATRP of this compound. The initiator must have a readily transferable halogen atom that matches the reactivity of the propagating radical. For acrylates, initiators such as ethyl α-bromoisobutyrate and ethyl α-bromophenylacetate are commonly used. cmu.edu

Copper complexes are the most extensively used catalysts in ATRP due to their versatility and effectiveness. mdpi.com The catalytic system typically consists of a copper(I) halide (e.g., CuBr or CuCl) and a chelating nitrogen-based ligand. sigmaaldrich.com The activity of the copper catalyst is highly dependent on the nature of the ligand. cmu.edu

The general order of activity for copper complexes with different N-based ligands is as follows: tetradentate (cyclic-bridged) > tetradentate (branched) > tetradentate (cyclic) > tridentate > tetradentate (linear) > bidentate ligands. cmu.eduresearchgate.net The nature of the nitrogen atom in the ligand is also significant, with the order of activity being pyridine ≥ aliphatic amine > imine. cmu.eduresearchgate.net

Optimization of the catalyst system involves selecting the appropriate combination of copper salt and ligand to achieve a balance between the rates of activation and deactivation. A well-optimized system will provide a controlled polymerization with a linear evolution of molecular weight with conversion and low polymer dispersity. cmu.edu

Table 1: Common Ligands Used in Copper-Catalyzed ATRP

| Ligand Name | Abbreviation | Type |

|---|---|---|

| N,N,N',N',N''-Pentamethyldiethylenetriamine | PMDETA | Tridentate |

| Tris(2-pyridylmethyl)amine | TPMA | Tetradentate |

Conventional ATRP requires stringent anaerobic conditions as oxygen can deactivate the Cu(I) activator and quench propagating radicals. nih.govnsf.gov However, recent advancements have led to the development of oxygen-tolerant ATRP techniques. These methods often rely on the in-situ regeneration of the Cu(I) activator from the oxidized Cu(II) species. nsf.gov

One such approach is Activators Regenerated by Electron Transfer (ARGET) ATRP, which employs a reducing agent to continuously regenerate the Cu(I) activator. nsf.gov This allows the polymerization to proceed even in the presence of a limited amount of oxygen. Another method involves using enzymes, such as glucose oxidase, to scavenge oxygen from the reaction medium, thereby protecting the polymerization process. cmu.eduscispace.com

Photoinduced ATRP has also emerged as a powerful technique that can exhibit enhanced oxygen tolerance. researchgate.net In some systems, visible light is used to drive the polymerization, and the presence of certain reagents can create a system where oxygen is consumed in a controlled manner, sometimes even fueling the polymerization process. nih.govcmu.edu These oxygen-tolerant methods make ATRP more practical and applicable to a wider range of conditions, including biological systems. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used CRP method that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. nih.gov The control is achieved through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. nih.gov

The selection of an appropriate Chain Transfer Agent (CTA) is critical for successful RAFT polymerization and depends heavily on the reactivity of the monomer. Acrylates, including this compound, are classified as "more activated monomers" (MAMs) due to the electron-withdrawing nature of the ester group which activates the double bond towards radical attack.

For MAMs, the most effective CTAs are those with a high transfer constant, ensuring that the rate of chain transfer is competitive with the rate of propagation. The general structure of a RAFT agent is R-S-C(=S)-Z. The effectiveness of the CTA is governed by the nature of the Z (activating) and R (re-initiating) groups.

Z-Group: This group influences the stability of the intermediate radical adduct and the reactivity of the C=S double bond. For acrylates, trithiocarbonates (Z = S-Alkyl) and aromatic dithiobenzoates (Z = Aryl) are highly effective. nih.gov Trithiocarbonates are often preferred for their versatility and stability.

R-Group: This group must be a good homolytic leaving group to efficiently re-initiate polymerization. researchgate.net For acrylates, tertiary cyanoalkyl groups, such as those derived from azobisisobutyronitrile (AIBN), are common choices as they are effective at initiating new polymer chains. researchgate.net

For a bulky monomer like this compound, steric hindrance can influence the kinetics of both the addition and fragmentation steps. Therefore, selecting a CTA with high transfer activity is crucial to maintain control. Trithiocarbonates like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) and dithiobenzoates are suitable choices for achieving controlled polymerization of such acrylates. researchgate.netsemanticscholar.org

A key advantage of RAFT polymerization is the ability to predetermine the molecular weight of the resulting polymer and to achieve a narrow molecular weight distribution, indicated by a low polydispersity index (PDI or Đ). The number-average molecular weight (Mn) can be predicted using the following equation:

Mn (theoretical) = ( [Monomer] / [CTA] ) × MWmonomer + MWCTA

Where [Monomer] and [CTA] are the initial concentrations of the monomer and RAFT agent, respectively, and MW represents their molecular weights.

RAFT polymerization of various acrylates has demonstrated excellent control, yielding polymers with PDI values typically below 1.2. youtube.com This control allows for a linear increase in molecular weight with monomer conversion. While specific data for this compound is not extensively detailed in the literature, the results from analogous acrylate monomers illustrate the high degree of control achievable with RAFT.

| Monomer | Chain Transfer Agent (CTA) | Mn (g/mol) | Polydispersity (Đ) |

|---|---|---|---|

| Stearyl Acrylate (SA) / Hydroxyethyl Acrylate (HEA) | DDMAT | 15,400 - 26,800 | 1.15 - 1.28 |

| tert-Butyl Acrylate | Various Trithiocarbonates | Variable | <1.20 |

| Methyl Acrylate | Dithioesters | Variable | ~1.10 |

| n-Butyl Acrylate | Butyl Trithiocarbonate | Variable | <1.20 |

This table presents illustrative data from the polymerization of various acrylate monomers, demonstrating the control achievable with RAFT polymerization. Data is synthesized from multiple sources for analogous systems. researchgate.netsemanticscholar.orgmdpi.com

Nitroxide-Mediated Polymerization (NMP)

NMP is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. wikipedia.org This reversible termination establishes an equilibrium between active (propagating) radicals and dormant (alkoxyamine-capped) species, allowing for controlled chain growth. cmu.edu

The success of NMP for a given monomer is highly dependent on the structure of the nitroxide and the corresponding alkoxyamine initiator. The first-generation nitroxide, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is effective for polymerizing styrenic monomers but shows poor control over acrylate polymerization. wikipedia.org This is due to the high stability of the TEMPO-acrylate adduct, which leads to a low rate of activation and uncontrolled polymerization.

To effectively polymerize acrylates, including bulky variants like this compound, more sterically hindered and structurally sophisticated second-generation nitroxides are required. These advanced nitroxides possess a β-hydrogen, which weakens the C-O bond in the dormant alkoxyamine, facilitating its homolysis at lower temperatures. Key examples include:

N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1 or DEPN): This nitroxide, and its corresponding alkoxyamine initiator (BlocBuilder®), is highly efficient for the controlled polymerization of a wide range of acrylates. cmu.edursc.org It provides excellent control over molecular weight and results in low polydispersity. rsc.org

2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (TIPNO): This acyclic α-hydrogen-bearing nitroxide has also been shown to be a universal mediator, capable of controlling the polymerization of acrylates, styrenes, and acrylamides at moderate temperatures, yielding well-defined polymers. rsc.orgucsc.edu

The use of these advanced unimolecular alkoxyamine initiators, which provide both the initiating radical and the mediating nitroxide in a single molecule, simplifies the polymerization process and ensures the correct stoichiometry for effective control.

NMP provides robust control over the molecular weight distribution, with PDI values often falling below 1.3 for acrylate polymerizations. The "living" character of NMP, where the alkoxyamine chain ends remain active, allows for the synthesis of complex polymer architectures, such as block copolymers. cmu.edu A poly(this compound) chain synthesized via NMP can be used as a macroinitiator to polymerize a second monomer, leading to the formation of a diblock copolymer.

The kinetics of NMP for acrylates using second-generation nitroxides like SG1 (DEPN) show a linear evolution of molecular weight with monomer conversion and first-order monomer consumption, confirming the controlled nature of the polymerization. cmu.edu

| Monomer | Initiator/Mediator | Mn (g/mol) | Polydispersity (Đ) |

|---|---|---|---|

| n-Butyl Acrylate | SG1 (DEPN)-based alkoxyamine | 5,000 - 50,000 | 1.2 - 1.4 |

| tert-Butyl Acrylate | BlocBuilder® (SG1-based) | Variable | <1.30 |

| Various Acrylates | TIPNO-based alkoxyamine | Variable | <1.30 |

This table summarizes typical results for the NMP of various acrylate monomers using advanced nitroxide mediators, illustrating the level of control over molecular weight and polydispersity. Data is synthesized from multiple sources. cmu.edursc.orgucsc.edu

Other Controlled Radical Polymerization Approaches

Besides RAFT and NMP, other CRP techniques can be employed for the controlled polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) is a prominent method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chain through an atom transfer process. wikipedia.orgcmu.edu ATRP is highly versatile and tolerant of a wide range of functional groups. It has been successfully applied to numerous acrylate monomers, achieving excellent control over molecular weight (with a linear increase with conversion) and low polydispersities (Đ often < 1.2). cmu.edu The development of ligands like tris[2-(dimethylamino)ethyl]amine (Me6-TREN) has enabled well-controlled ATRP of acrylates to proceed rapidly even at ambient temperatures. cmu.edu

Light-Mediated CRP has also emerged as a powerful tool. Techniques such as photo-induced ATRP and photoiniferter RAFT allow for polymerization to be controlled by an external light stimulus. researchgate.netnih.gov This offers spatial and temporal control over the polymerization process, which is advantageous for applications in surface modification and photolithography. researchgate.net An iridium-based photocatalyst, for example, has been used for the visible-light-mediated controlled radical polymerization of various acrylates, yielding well-defined polymers and block copolymers. nih.gov

Group Transfer Polymerization (GTP) of this compound and Related Acrylates

Catalyst Role in GTP (e.g., B(C₆F₅)₃)

Group Transfer Polymerization (GTP) is a method for producing acrylic polymers with controlled molecular weight and architecture. illinois.edu The process can be catalyzed by either nucleophilic anions or acids. illinois.eduuobasrah.edu.iq In acid-catalyzed GTP, Lewis acids play a crucial role in activating the monomer.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, serves as a potent Lewis acid catalyst in the GTP of acrylate monomers. semanticscholar.org The polymerization mechanism involves the activation of the acrylate monomer by the B(C₆F₅)₃ catalyst. This activation increases the electrophilicity of the monomer's double bond, making it more susceptible to nucleophilic attack. uobasrah.edu.iq The initiator, typically a silyl ketene acetal (SKA), then attacks the activated monomer. The propagation proceeds through a concerted mechanism where the silyl group is transferred from the growing polymer chain end to the incoming monomer. uobasrah.edu.iq This process allows for the synthesis of well-defined acrylate polymers. semanticscholar.org The development of strong organic Lewis acids like B(C₆F₅)₃ has renewed academic interest in acid-catalyzed GTP. illinois.edu

Table 1: Key Components in B(C₆F₅)₃-Catalyzed Group Transfer Polymerization

| Component | Chemical Name/Type | Role in Polymerization |

| Monomer | This compound | The polymerizable species that forms the backbone of the final polymer. |

| Initiator | Silyl Ketene Acetal (SKA) | Initiates the polymerization reaction by attacking the activated monomer. semanticscholar.org |

| Catalyst | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | A Lewis acid that activates the acrylate monomer, facilitating nucleophilic attack by the initiator. uobasrah.edu.iqsemanticscholar.org |

| Mechanism | Acid-Catalyzed Group Transfer | A living polymerization method that allows for controlled polymer synthesis. illinois.edu |

Photopolymerization of this compound

Photopolymerization is a process where light energy is used to initiate a polymerization reaction. researchgate.netresearchgate.net This technique is valued for its rapid curing rates, low energy consumption, and reduced volatile organic compound emissions. researchgate.net The photoinitiator is a critical component, as it absorbs light and generates the reactive species that start the polymerization. researchgate.net

Self-Initiated Photopolymerization of Acrylates

Certain acrylic monomers can undergo photopolymerization upon UV irradiation without the addition of an external photoinitiator, a process known as self-initiated photopolymerization. researchgate.netresearchgate.net This initiator-free approach is attractive as it avoids issues related to the cost, toxicity, and migration of conventional photoinitiators. researchgate.net

The proposed mechanism for self-initiation in acrylates involves the excitation of a monomer molecule to a triplet state by absorbing UV light. researchgate.net This excited monomer can then act as a diradical. researchgate.net The formation of initiating radicals is believed to occur via a hydrogen transfer from a photogenerated diradical intermediate, which can then start the polymerization chain reaction. researchgate.net This method has been shown to promote efficient and fast polymerization, particularly in miniemulsion systems. researchgate.net

Light-Controlled Radical Polymerization (Photo-CRP)

Light-Controlled Radical Polymerization (Photo-CRP), also referred to as photocontrolled living radical polymerization, offers precise control over the polymer structure, including molecular weight and architecture. nih.govcore.ac.uk A key feature of these systems is the ability to activate and deactivate the polymerization process simply by turning a light source on and off. nih.govresearchgate.net This reversible activation minimizes the formation of terminated or "dead" chains, allowing for high chain-end fidelity and the synthesis of complex structures like block copolymers. core.ac.ukresearchgate.net

Several Photo-CRP methods have been developed for acrylates:

Photoredox-Mediated ATRP: In this method, a photoredox catalyst, such as an iridium complex (e.g., fac-[Ir(ppy)₃]), is used to mediate an Atom Transfer Radical Polymerization (ATRP) process. nih.govresearchgate.net Visible light excites the catalyst, which then reduces the dormant alkyl halide species to generate the active propagating radical. The process is reversible, allowing for excellent control over the polymerization. nih.gov

Photo-Iniferter Polymerization: This technique utilizes iniferters (initiator-transfer agent-terminator) that can be reversibly activated by light. rsc.org For instance, trithiocarbonates can be directly activated with visible light (e.g., 450 nm) to produce radicals. The polymerization proceeds while the light is on and stops when it is off. This method can be performed without additives and is tolerant to oxygen. rsc.org

Photo-Mediated RAFT: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be controlled by light. In some systems, the RAFT agent (e.g., a specific dithiocarbamate) undergoes partial and reversible photolysis upon exposure to light, generating radicals that initiate polymerization. rsc.org The polymerization can be easily started and stopped by controlling the light exposure. rsc.org

Hybrid Photopolymerization Systems (e.g., Epoxide-Acrylate)

Hybrid photopolymerization systems, particularly those combining acrylates and epoxides, offer a versatile approach to producing polymers with tailored properties. These systems capitalize on the distinct polymerization mechanisms of the two functional groups: free-radical polymerization for acrylates and cationic ring-opening polymerization for epoxides. This dual-cure process can be initiated simultaneously or sequentially to form interpenetrating polymer networks (IPNs) or copolymers.

The photopolymerization of an epoxide-acrylate system typically involves a dual photoinitiator system. A free-radical photoinitiator is responsible for the polymerization of the acrylate component, while a cationic photoinitiator, such as a diaryliodonium or triarylsulfonium salt, generates a strong acid upon UV irradiation to initiate the ring-opening polymerization of the epoxide.

A key kinetic feature of these hybrid systems is the significant difference in the polymerization rates of acrylates and epoxides. Acrylates are known for their rapid polymerization, which can lead to a phenomenon where the fast-forming acrylate network restricts the mobility of the epoxide monomers, thereby hindering their conversion.

Polymerization Reaction Engineering and Processing

The industrial-scale production of poly(this compound) can be achieved through several established polymerization techniques. The choice of method depends on factors such as the desired polymer properties, heat transfer management, and environmental considerations.

Bulk Polymerization

Bulk polymerization is the simplest method, involving the polymerization of the monomer in the absence of a solvent. For acrylates, this process is characterized by a significant autoacceleration phenomenon known as the gel effect or Trommsdorff–Norrish effect. As the polymerization proceeds, the viscosity of the medium increases, which reduces the rate of termination reactions due to the decreased mobility of the growing polymer chains. This leads to a sharp increase in the polymerization rate and molecular weight.

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. The solvent serves to reduce the viscosity of the reaction medium, which improves heat transfer and allows for better temperature control. This mitigation of the gel effect typically results in a more uniform molecular weight distribution compared to bulk polymerization.

The choice of solvent is crucial as it can influence the polymerization kinetics through chain transfer reactions. Aromatic solvents, for instance, may result in lower polymerization rates for some acrylates. The concentration of the monomer in the solvent also plays a significant role in determining the final molecular weight of the polymer. While studies specifically detailing the solution polymerization of this compound are scarce, the general principles observed with other acrylic monomers are applicable.

Emulsion Polymerization Principles and Control

Emulsion polymerization is a widely used industrial process for producing acrylic polymers. This technique involves emulsifying the monomer in a continuous aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the micelles formed by the surfactant.

This method offers excellent heat transfer and results in a high-molecular-weight polymer at a high polymerization rate. The final product is a stable latex, which can be used directly in applications like coatings and adhesives. The control of particle size and distribution is a key aspect of emulsion polymerization, which can be managed by adjusting factors such as the type and concentration of the surfactant and initiator, and the polymerization temperature.

The principles of emulsion polymerization for this compound would follow the Smith-Ewart theory, which describes the nucleation and growth of polymer particles. The process is typically divided into three intervals: particle nucleation, particle growth with monomer droplets present, and particle growth after the disappearance of monomer droplets.

Dispersion Polymerization

Dispersion polymerization is a technique used to produce polymer particles of a controlled size, typically in the range of 1-15 micrometers. In this method, the monomer is soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer is used to prevent the aggregation of the polymer particles as they form and grow.

For acrylates, the reaction medium is often a mixture of organic solvents, such as alcohols and water. The composition of the solvent mixture is a critical parameter that affects the solvency of the monomer and the resulting polymer, thereby influencing the particle size and morphology. While specific studies on the dispersion polymerization of this compound are not prevalent, research on other acrylates like n-butyl acrylate provides a framework for how such a system would be controlled.

Microwave-Assisted Polymerization Techniques

Microwave-assisted polymerization has emerged as a rapid and efficient method for polymer synthesis. Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significant enhancements in the polymerization rate and a reduction in reaction time compared to conventional heating methods.

For acrylate polymerization, microwave irradiation has been shown to accelerate the reaction significantly. This technique can be applied to bulk, solution, and emulsion polymerization systems. The primary advantages include energy savings and potentially improved control over the polymer architecture. While the application of microwave-assisted techniques specifically to this compound has not been extensively documented, the general benefits observed for other acrylate monomers suggest it would be a viable and efficient method for its polymerization. The table below summarizes the rate enhancement observed in microwave-assisted polymerization compared to conventional thermal methods for a generic acrylate system.

| Microwave Power (W) | Reaction Rate Enhancement (%) |

| 200 | 138 |

| 300 | 220 |

| 500 | 275 |

High-Temperature Polymerization Studies

High-temperature polymerization of acrylates, typically conducted at temperatures exceeding 120°C, is an industrially relevant process. ntnu.no These processes are often characterized by unique reaction kinetics and the occurrence of secondary reactions that are less prevalent at lower temperatures. researchgate.netzendy.io Studies on common alkyl acrylates have shown that high temperatures can lead to spontaneous thermal initiation, where polymerization begins without the addition of a traditional initiator. wpmucdn.comupenn.edu Furthermore, side reactions such as intermolecular and intramolecular chain transfer, as well as beta-scission of midchain radicals, become more significant at elevated temperatures and can impact the final polymer's molecular weight and architecture. researchgate.netzendy.io

Theoretical and computational studies have been employed to understand the complex mechanisms of high-temperature acrylate polymerization, including self-initiation and chain transfer to monomer reactions. upenn.edunih.gov However, these studies have largely focused on simpler alkyl acrylates such as methyl, ethyl, and n-butyl acrylate.

While numerous patents mention this compound as a potential comonomer in high-temperature polymerization processes for coatings and other applications, they provide general process conditions rather than specific kinetic data or detailed research findings for its homopolymerization. The information available is insufficient to construct detailed data tables regarding conversion rates, molecular weight evolution, or kinetic parameters as a function of temperature for the high-temperature polymerization of this compound. Further dedicated experimental research is needed to elucidate the specific behavior of this compound under high-temperature polymerization conditions.

Advanced Spectroscopic and Chromatographic Characterization of Poly Cyclopentyl Acrylate and Its Copolymers

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations of polymers. These techniques offer a non-destructive means of identifying functional groups and elucidating the structural features of poly(cyclopentyl acrylate).

FT-IR spectroscopy is widely used for the qualitative and quantitative analysis of polymers. The FT-IR spectrum of poly(this compound) is characterized by strong absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent peaks are associated with the carbonyl group of the ester and the various vibrations of the cyclopentyl ring and the polymer backbone.

Key characteristic absorption bands for poly(cycloalkyl acrylates) are summarized in the table below. These values provide a close approximation of what would be expected for poly(this compound).

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretching (cyclopentyl and backbone) | 2850 - 3000 |

| C=O stretching (ester) | ~1730 |

| C-H bending (cyclopentyl and backbone) | ~1450 |

| C-O stretching (ester) | 1100 - 1250 |

| Cyclopentyl ring vibrations | Fingerprint region (< 1000) |

The precise position and intensity of these bands can be influenced by factors such as molecular weight, tacticity, and the presence of comonomers.

Attenuated Total Reflectance FT-IR (ATR-FTIR) is a surface-sensitive technique that is particularly useful for analyzing the surface chemistry of polymer films without extensive sample preparation. In the context of poly(this compound), ATR-FTIR can be employed to:

Analyze Surface Composition: To identify the chemical composition of the top few micrometers of a polymer film, which is crucial for applications where surface properties like adhesion and wettability are important.

Monitor Surface Modifications: To track changes in the surface chemistry resulting from treatments such as plasma exposure, chemical grafting, or weathering.

Study Polymerization Kinetics: In some setups, ATR-FTIR can be used to monitor the disappearance of the acrylate (B77674) C=C bond (around 1635 cm⁻¹) in real-time during polymerization, providing insights into the reaction kinetics. polyacs.org

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For poly(this compound), Raman spectroscopy is effective for:

Confirming Polymer Structure: The Raman spectrum would show characteristic peaks for the C=O stretching vibration (around 1730 cm⁻¹), C-H stretching vibrations (2800-3000 cm⁻¹), and various bending and rocking modes of the polymer backbone and the cyclopentyl ring. digitellinc.com

Monitoring Polymerization: Similar to FT-IR, the disappearance of the C=C stretching band of the acrylate monomer (around 1640 cm⁻¹) can be monitored to determine the degree of conversion during polymerization. iupac.org

Analyzing Copolymers: In copolymers of this compound, Raman spectroscopy can be used to identify the presence of other monomer units and, in some cases, provide information about their distribution along the polymer chain.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| C-H stretching | 2850 - 3000 |

| C=O stretching | ~1730 |

| C-H bending | ~1450 |

| C-C stretching (backbone and ring) | 800 - 1200 |

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique widely used for the characterization of synthetic polymers like poly(this compound). nih.govyoutube.com It provides detailed information about the polymer's molecular weight, end groups, and the distribution of oligomers. tennessee.edu In a typical experiment, the polymer sample is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) and a cationizing salt (e.g., sodium or silver trifluoroacetate) on a metal target plate. nih.govyoutube.com

A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer molecules into the gas phase as singly charged ions. youtube.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the this compound repeating unit (140.18 g/mol ). From the distribution of these peaks, important molecular weight averages, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), can be calculated.

Table 2: Example Peak Assignment from a MALDI-TOF Spectrum of Poly(this compound) This interactive table shows a hypothetical peak list from a MALDI-TOF-MS analysis, assuming an initiator fragment (I) and a terminating agent fragment (T) with sodium cationization ([M+Na]⁺).

| Observed m/z | n (Number of Monomer Units) | Calculated Mass (I + n*140.18 + T + Na⁺) | Assignment |

|---|---|---|---|

| 1502.9 | 10 | 1502.9 | [I-(C₅H₉O₂C₃H₃)₁₀-T+Na]⁺ |

| 1643.1 | 11 | 1643.1 | [I-(C₅H₉O₂C₃H₃)₁₁-T+Na]⁺ |

| 1783.3 | 12 | 1783.3 | [I-(C₅H₉O₂C₃H₃)₁₂-T+Na]⁺ |

| 1923.5 | 13 | 1923.5 | [I-(C₅H₉O₂C₃H₃)₁₃-T+Na]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Side Reactions

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly valuable for identifying and characterizing products from side reactions during polymerization. rsc.orgmdpi.com Unlike MALDI, ESI-MS often produces multiply charged ions, which allows for the analysis of high molecular weight species on mass spectrometers with a more limited m/z range.

ESI-MS is highly sensitive to the chemical nature of the analyte, making it an excellent tool for end-group analysis and the detection of minor, unexpected products. rsc.org During the synthesis of poly(this compound), side reactions such as chain transfer to solvent, monomer, or polymer, or reactions involving impurities, can lead to polymer chains with unintended end-groups or structures. ESI-MS can detect these species, even at low concentrations. Coupling ESI with tandem mass spectrometry (MS/MS) allows for the fragmentation of selected parent ions. mdpi.commdpi.com The resulting fragment ions provide detailed structural information, helping to elucidate the exact nature of the side products and providing insight into the underlying reaction mechanisms. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study electronic transitions within molecules, particularly in systems containing conjugated π-electrons. libretexts.orgyoutube.com Poly(this compound) itself does not have a chromophore that absorbs significantly in the UV-Vis region (typically 200-800 nm) because it lacks conjugated double bonds. researchgate.net

However, UV-Vis spectroscopy becomes a crucial tool for analyzing copolymers of this compound where the comonomer introduces a chromophore or can lead to the formation of conjugated systems. For example, if this compound is copolymerized with monomers like butadiene or isoprene, or if the resulting copolymer undergoes a degradation process like dehydrohalogenation (if a halogenated comonomer were used), conjugated polyene sequences could form. The presence and extent of this conjugation can be readily analyzed by UV-Vis spectroscopy. researchgate.netlibretexts.org An increase in the length of the conjugated system results in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org This allows for the qualitative and sometimes quantitative assessment of conjugation within the copolymer structure.

Table 3: Relationship Between Conjugation Length and UV Absorption This interactive table illustrates the general principle of how increasing conjugation in a polymer chain would affect the maximum absorption wavelength (λ_max).

| Number of Conjugated Double Bonds | Typical λ_max (nm) |

|---|---|

| 2 | ~217 |

| 3 | ~258 |

| 4 | ~290 |

| 5 | ~330 |

Chromatographic Techniques for Molecular Weight and Distribution

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common and powerful technique for determining the molecular weight distribution of polymers like poly(this compound). researchgate.netspecificpolymers.comshimadzu.com The method separates polymer molecules based on their hydrodynamic volume (their effective size) in solution. paint.org

In a GPC experiment, a solution of the polymer is passed through a column packed with porous, cross-linked gel particles. researchgate.net Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. shimadzu.compaint.org Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. This separation by size allows for the determination of the entire molecular weight distribution of the sample.

The system is calibrated using a series of well-characterized, narrow molecular weight standards (typically polystyrene or poly(methyl methacrylate)). specificpolymers.com A calibration curve of log(Molecular Weight) versus elution volume is generated, which is then used to determine the molecular weight averages (Mn, Mw, Mz) and the Polydispersity Index (PDI = Mw/Mn) of the unknown poly(this compound) sample. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution.

Table 4: Typical GPC Results for Poly(this compound) Samples This interactive table shows representative data obtained from GPC analysis for different batches or syntheses of poly(this compound), demonstrating how key parameters can vary.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PCPA-01 | 15,200 | 22,500 | 1.48 |

| PCPA-02 | 14,800 | 31,100 | 2.10 |

| PCPA-03 | 25,500 | 28,100 | 1.10 |

Calibration Procedures for Absolute Molecular Weight Determination

The determination of absolute molecular weight for Poly(this compound) (PCPA) is crucial for understanding its physical and mechanical properties. While conventional Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a primary tool, its accuracy is contingent upon the calibration method employed.

Conventional calibration relies on establishing a relationship between elution volume and molecular weight. paint.org This is achieved by running a series of well-characterized, narrow-dispersity polymer standards (e.g., polystyrene, poly(methyl methacrylate)) through the SEC system. measurlabs.comresearchgate.net A calibration curve, typically plotting the logarithm of molecular weight against elution volume, is generated. The molecular weight of a PCPA sample is then estimated by comparing its elution volume to this curve. However, this method yields a relative molecular weight, as it assumes that the hydrodynamic volume of PCPA is identical to that of the standard at the same elution volume. paint.org Differences in polymer-solvent interactions and chain architecture between PCPA and the calibration standards can lead to significant inaccuracies. lcms.cz

For absolute molecular weight determination, conventional calibration is insufficient. The industry-standard approach involves coupling the SEC system with a Multi-Angle Light Scattering (MALS) detector. lcms.czyoutube.comwyatt.com SEC-MALS is an absolute technique that measures molecular weight directly from the intensity of scattered light, independent of the polymer's elution time or conformation. wyatt.commalvernpanalytical.com The fundamental principle is that the intensity of scattered light is directly proportional to the product of the molar mass and the concentration of the polymer. lcms.cz By combining the MALS detector with a concentration detector, such as a differential refractometer (DRI), the absolute molecular weight and the radius of gyration (Rg) can be determined at each point across the elution peak. youtube.comwyatt.commalvernpanalytical.com This method bypasses the need for column calibration with polymer standards, thereby eliminating a major source of error and providing true molecular weight data for PCPA. measurlabs.comyoutube.comwyatt.com

Table 1: Comparison of Calibration Methods for Molecular Weight Determination

| Feature | Conventional Calibration (SEC-RI) | Absolute Determination (SEC-MALS) |

| Principle | Relates elution volume to molecular weight via standards. | Directly measures molecular weight based on light scattering intensity. |

| Output | Relative Molecular Weight (e.g., "polystyrene equivalent"). | Absolute Molecular Weight (true value). |

| Standards | Requires a series of narrow-dispersity polymer standards. | Requires only a single, well-characterized standard for detector calibration. malvernpanalytical.com |

| Accuracy | Dependent on structural similarity between sample and standards. | Independent of elution volume and polymer conformation. wyatt.com |

| Information | Molecular Weight Distribution (relative). | Absolute Mw, Mn, Dispersity (Đ), Radius of Gyration (Rg). measurlabs.comyoutube.com |

Advanced Characterization of Polymer Microstructure

Beyond average molecular weight, the performance of Poly(this compound) is dictated by its complex microstructure, including branching, hydrodynamic properties, and the intrinsic reactivity of the parent monomer. Advanced analytical techniques are required to probe these specific characteristics.

Branching in polyacrylates, arising from chain transfer to polymer reactions during synthesis, significantly impacts properties such as viscosity and mechanical strength. Traditional SEC struggles to resolve polymers based on topology alone. Capillary Electrophoresis in Critical Conditions (CE-CC) is an advanced technique capable of separating charged polyacrylates based on their architecture (e.g., linear vs. branched) and end-groups, rather than solely on their molar mass.

In a CE-CC experiment, conditions (such as solvent composition and temperature) are tuned to a "critical point" where the enthalpic and entropic interactions between the polymer and the separation matrix effectively cancel out the dependence of migration on chain length for a specific topology. Under these conditions, molecules with different architectures, such as linear and branched PCPA chains (after saponification to the corresponding polyacrylate salt), will exhibit different electrophoretic mobilities, allowing for their separation. This enables a detailed assessment of the branching heterogeneity within a PCPA sample, providing insights that are inaccessible by conventional chromatographic methods.

Taylor Dispersion Analysis (TDA) is a powerful, absolute method for determining the hydrodynamic properties of polymers like PCPA in solution. umontpellier.fr The technique is based on measuring the dispersion of a nanoliter-scale sample pulse as it moves through a microcapillary under laminar flow. atascientific.com.authemedicinemaker.com The dispersion of the solute pulse occurs through a combination of convection (due to the parabolic flow profile) and radial diffusion. atascientific.com.authemedicinemaker.com

The extent of this dispersion, which is recorded as a concentration profile over time (a "Taylorgram"), is inversely related to the molecule's diffusion coefficient (D). atascientific.com.authemedicinemaker.comazom.com Larger molecules, such as high molecular weight PCPA chains, diffuse more slowly and thus experience greater dispersion, resulting in a broader Taylorgram. umontpellier.fr Conversely, smaller molecules diffuse faster, leading to less dispersion. umontpellier.fr From the measured diffusion coefficient, the hydrodynamic radius (Rh) of the polymer can be calculated directly using the Stokes-Einstein equation, without the need for any calibration standards. rsc.org TDA provides a mass-weighted average of the hydrodynamic radius and is highly effective for characterizing polymers in the 0.2 nm to 50 nm size range. atascientific.com.aursc.org

Table 2: Key Parameters from Taylor Dispersion Analysis

| Parameter | Symbol | Description |

| Diffusion Coefficient | D | A measure of the translational diffusion of a molecule through a solvent, determined from the broadening of the sample pulse (Taylorgram). azom.com |

| Hydrodynamic Radius | Rh | The effective radius of the polymer coil in solution, calculated from the diffusion coefficient via the Stokes-Einstein equation. rsc.org |

The Okoruwa Maximum Saturation Potential (OMSP) is a novel methodology for characterizing the intrinsic properties of acrylate monomers, such as this compound, before polymerization. This technique utilizes Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) to analyze the acrylate functional group, specifically focusing on the vinyl group peak around 810 cm-1.

The OMSP method assigns unique numerical outputs to acrylates that describe their potential reactivity. It operates on the principle of Gaussian normal distribution to store, recall, and computerize acrylate data. This allows for a more precise distinction between different acrylate materials, even those with the same viscosity and functionality. For this compound, the OMSP methodology would generate a unique Gaussian curve defining its reactive state. This data can then be used to digitally simulate and predict the properties of formulations containing this compound, streamlining the development process for copolymers and blends. The technique provides a quantitative measure of potential reactivity that is not available through traditional property measurements.

Thermal Analysis Methodologies (e.g., TG/DTA, DSC)

Thermal analysis is indispensable for characterizing the thermal stability and transitional behavior of Poly(this compound). The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org For PCPA, a TGA scan reveals its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the polymer begins to degrade. youtube.com The resulting thermogram can show a single or multiple degradation steps, providing insight into the decomposition mechanism. youtube.comresearchgate.net The final residual mass at the end of the analysis indicates the amount of non-volatile material, such as inorganic fillers, though for a pure acrylate polymer, decomposition is typically expected to be near-complete. youtube.com Often, TGA is coupled with other techniques like FTIR or Mass Spectrometry (TGA-MS) to analyze the evolved gases, helping to elucidate the specific chemical pathways of thermal decomposition. youtube.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.orgthermalsupport.com DSC is particularly sensitive to thermal transitions where heat is absorbed or released. For an amorphous or semi-crystalline polymer like PCPA, the most important transition detected by DSC is the glass transition temperature (Tg). thermalsupport.com This is observed as a step-like change in the heat capacity on the DSC thermogram, representing the transition from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.comyoutube.com The Tg is a critical parameter that defines the lower end-use temperature and mechanical properties of the polymer. thermalsupport.com For comparison, the reported Tg for the structurally similar Poly(cyclohexyl acrylate) was found to be approximately 25°C by DSC. kpi.ua DSC can also be used to study other thermal events such as melting (Tm) and crystallization (Tc) if the polymer possesses any crystalline domains.

Differential Thermal Analysis (DTA) is a related technique that measures the temperature difference between the sample and a reference as they are heated. rsc.org While similar to DSC, DTA provides qualitative information on whether a transition is exothermic or endothermic but is generally less quantitative for heat capacity measurements. rsc.org

Table 3: Information Obtained from Thermal Analysis of Poly(this compound)

| Technique | Abbreviation | Key Information Provided |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperatures, decomposition kinetics, residual mass. youtube.comnih.gov |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), heat capacity changes. thermalsupport.comresearchgate.net |

| Differential Thermal Analysis | DTA | Detection of endothermic and exothermic transitions (e.g., melting, crystallization, decomposition). rsc.org |

Post Polymerization Modification and Functionalization of Poly Cyclopentyl Acrylate

"Click" Chemistry Approaches for Specific Functionalization

"Click" chemistry encompasses a class of reactions that are highly efficient, selective, and tolerant of various functional groups, making them ideal for polymer modification. savvysciencepublisher.comsigmaaldrich.com The most prominent examples used in polymer science are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-ene reactions. sigmaaldrich.commdpi.comyoutube.com To apply these methods to poly(cyclopentyl acrylate), it is necessary to first introduce the requisite azide, alkyne, or alkene "handles" into the polymer, typically through copolymerization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne. researchgate.net A copolymer of cyclopentyl acrylate (B77674) and an azide-containing monomer, such as 3-azidopropyl methacrylate (B99206) (AzPMA), can be readily synthesized via ATRP. cmu.eduacs.org The resulting polymer can then be "clicked" with a wide array of alkyne-functionalized molecules, including dyes, biomolecules, or other polymers, under mild conditions. acs.orgnih.gov Similarly, copolymerization with an alkyne-bearing monomer like propargyl methacrylate allows for subsequent functionalization with azide-containing compounds. acs.org

Thiol-Ene Chemistry: This reaction involves the radical-mediated addition of a thiol to an alkene (an "ene"). mdpi.comyoutube.com By copolymerizing this compound with a monomer containing a pendant double bond (e.g., allyl methacrylate), a backbone susceptible to thiol-ene modification is created. This method is highly efficient for attaching various thiol-containing molecules, offering another versatile route for functionalization. researchgate.netsemanticscholar.org The reaction is typically initiated by UV light or thermal radical initiators. youtube.comresearchgate.net

Table 2: "Click" Chemistry Reactions for Functionalizing Poly(acrylate) Copolymers This table illustrates reactions that can be applied to copolymers of this compound containing the necessary reactive handles.

| "Click" Reaction | Reactive Comonomer Unit | Functional Molecule | Catalyst/Initiator | Resulting Linkage | Reference |

|---|---|---|---|---|---|

| CuAAC | Azide (e.g., from AzPMA) | Propargyl alcohol | Cu(I) complex | 1,2,3-Triazole | acs.org |

| CuAAC | Azide (e.g., from AzPMA) | Alkyne-functionalized dye | Cu(I) complex | 1,2,3-Triazole | nih.gov |

| CuAAC | Alkyne (e.g., from PgMA) | Azide-terminated Polystyrene | Cu(I) complex | 1,2,3-Triazole | acs.org |

| Thiol-Ene | Alkene (e.g., from allyl methacrylate) | Mercaptoethanol | UV / Photoinitiator | Thioether | researchgate.net |

| Thiol-Ene | Alkene (e.g., from allyl methacrylate) | Thiol-functionalized peptide | UV / Photoinitiator | Thioether | youtube.com |

Direct C-H Functionalization of Polymer Backbones

Direct C-H functionalization is an emerging and powerful strategy that modifies polymers without the need for pre-installed reactive handles. utexas.edu This approach targets the ubiquitous C-H bonds present along the polymer backbone and in its side chains. While challenging due to the inertness of C-H bonds, this method avoids the often complex synthesis of functional monomers. utexas.edu

For poly(this compound), potential targets for C-H functionalization exist on the polymer's acrylate backbone and, more numerously, on the cyclopentyl rings. While direct examples on this specific polymer are scarce, analogous reactions on other polymers suggest feasibility.

One promising approach is carbene-mediated C-H insertion . Highly reactive carbenes, generated from diazo compounds under thermal or photochemical conditions, can insert into C-H bonds. acs.org This has been used to modify polyesters, and a similar strategy could be envisioned to attach functional groups to the C-H bonds of the cyclopentyl rings in poly(this compound). acs.org

Another potential mechanism involves Hydrogen Atom Transfer (HAT) . It has been observed that during the polymerization of certain monofunctional acrylates, radicals can abstract hydrogen atoms from the monomer's own substituent groups, leading to cross-linking. rsc.org This intrinsic C-H activation process could potentially be harnessed under controlled conditions to introduce functionality rather than just creating cross-links.

Modification of Monomer Units within Copolymers

Copolymerization of this compound with a monomer bearing a versatile reactive group is one of the most practical and widely used methods for creating a modifiable polymer platform. cmu.edusemanticscholar.org The resulting copolymer can be treated as a scaffold, where a diverse library of functionalities can be introduced by reacting with the functional comonomer units. researchgate.net

A prime example is the use of glycidyl methacrylate (GMA) as a comonomer. The pendant epoxy (oxirane) ring in the GMA units is highly susceptible to ring-opening reactions by a vast range of nucleophiles, including amines, thiols, azides, and carboxylic acids. semanticscholar.orgrsc.org This allows for the straightforward introduction of countless different chemical groups onto a poly(this compound-co-glycidyl methacrylate) backbone. The reactions are often quantitative and can be performed under mild conditions. rsc.org Furthermore, the ring-opening reaction generates a secondary hydroxyl group, which can be used for a second, sequential modification. semanticscholar.orgrsc.org

Another common functional comonomer is 2-hydroxyethyl acrylate (HEA) or methacrylate (HEMA). cmu.edunih.gov The hydroxyl groups along the resulting copolymer chain can be readily modified through reactions like esterification, allowing the attachment of various acid-containing molecules. cmu.edu Similarly, copolymers with activated esters, such as pentafluorophenyl acrylate, can be easily modified by aminolysis to create a wide range of functional poly(acrylamides). researchgate.net

Table 3: Post-Polymerization Modification of Poly(this compound-co-glycidyl methacrylate) This table summarizes the versatile ring-opening reactions of the epoxy group in GMA units.

| Nucleophile | Reagent Example | Reaction Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Azide | Sodium azide (NaN₃), NH₄Cl | DMF, 50°C | Azide and β-hydroxyl | rsc.org |

| Thiol | 1-Dodecanethiol | Room Temperature | Thioether and β-hydroxyl | rsc.org |

| Carboxylic Acid | Rhodamine B | 80°C | Ester and β-hydroxyl | rsc.org |

| Amine | Allylamine, Triethylamine | DMF | Secondary amine and β-hydroxyl | researchgate.net |

Surface Functionalization of Poly(this compound) Materials

Modifying only the surface of a material allows for the alteration of its interfacial properties, such as wettability, adhesion, and biocompatibility, without affecting the bulk mechanical properties. Several techniques are available for the surface functionalization of poly(this compound) materials.

Plasma Treatment: Exposing the polymer surface to a low-temperature plasma is an effective method for introducing reactive functional groups. nih.govsvc.org Depending on the gas used (e.g., oxygen, argon, ammonia, nitrogen), different functionalities like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups can be created. svc.orgfariplasma.com This treatment increases the surface energy and wettability of the typically hydrophobic acrylic surface, which can improve adhesion for coatings and printing inks. nih.govfariplasma.com The plasma-generated radicals can also lead to surface cross-linking, which may increase hardness and wear resistance. fariplasma.comscielo.br

Table 4: Effect of Plasma Treatment on Polymer Surface Properties General effects observed on polymer surfaces, applicable to poly(this compound).

| Plasma Gas | Primary Effect | Change in Wettability | Resulting Surface Groups | Reference |

|---|---|---|---|---|